Cas no 899809-05-3 (N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine)

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine is a fluorinated benzimidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dual 4-fluorobenzyl substitutions at the N1 and N positions of the benzimidazole core, enhancing its binding affinity and selectivity in biological systems. The fluorine atoms contribute to improved metabolic stability and lipophilicity, making it a valuable intermediate for drug development. This compound is particularly relevant in the synthesis of kinase inhibitors and receptor modulators due to its rigid aromatic framework and electron-withdrawing properties. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine structure
899809-05-3 structure
Product name:N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
CAS No:899809-05-3
MF:C21H17F2N3
MW:349.376591444016
CID:2092073
PubChem ID:11595468

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
    • N,1-bis[(4-fluorophenyl)methyl]benzimidazol-2-amine
    • 899809-05-3
    • (4-Fluoro-benzyl)-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-yl]-amine
    • DB-289947
    • N,1-bis[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-amine
    • AKOS003662877
    • SCHEMBL1169982
    • MDL: MFCD09697750
    • Inchi: InChI=1S/C21H17F2N3/c22-17-9-5-15(6-10-17)13-24-21-25-19-3-1-2-4-20(19)26(21)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2,(H,24,25)
    • InChI Key: JNCQVEDGQFGALE-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)NC(=NCC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)F

Computed Properties

  • Exact Mass: 349.13905388g/mol
  • Monoisotopic Mass: 349.13905388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 5

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 536.3±60.0 °C at 760 mmHg
  • Flash Point: 278.1±32.9 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Security Information

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A069005281-1g
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
899809-05-3 95%
1g
$636.02 2023-08-31
Chemenu
CM155383-1g
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
899809-05-3 95%
1g
$754 2021-06-08
Crysdot LLC
CD11022363-1g
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
899809-05-3 95+%
1g
$806 2024-07-19
Chemenu
CM155383-1g
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
899809-05-3 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1531987-1g
N,1-bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
899809-05-3 98%
1g
¥8780.00 2024-04-26
Crysdot LLC
CD11022363-250mg
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
899809-05-3 95+%
250mg
$322 2024-07-19
Apollo Scientific
PC408386-500mg
(4-Fluoro-benzyl)-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-yl]-amine
899809-05-3
500mg
£595.00 2024-05-25

Additional information on N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine

Professional Introduction to N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine (CAS No. 899809-05-3)

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 899809-05-3, represents a class of molecules that are being extensively studied for their potential applications in drug development. The unique structural features of this molecule, particularly its N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine configuration, make it a promising candidate for various therapeutic interventions.

The benzo[d]imidazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with multiple biological targets. The introduction of fluorobenzyl groups at the N and 1 positions enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. These modifications have been strategically incorporated to improve the compound's pharmacokinetic properties, making it more suitable for clinical applications.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and interaction patterns of this compound with biological targets. Studies have shown that N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine exhibits strong binding interactions with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary in vitro studies have indicated that this compound may interfere with the activity of enzymes involved in cancer cell proliferation and inflammation.

The fluorine atoms in the 4-fluorobenzyl groups play a crucial role in modulating the electronic properties of the molecule. Fluorine's electronegativity can influence the compound's reactivity and binding affinity, making it an attractive moiety for drug design. Additionally, the benzo[d]imidazole ring itself is known to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These characteristics make N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine a versatile scaffold for developing novel therapeutic agents.

In the realm of drug discovery, the synthesis of this compound has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex benzo[d]imidazole framework efficiently. The use of fluorinated aromatic compounds has been particularly challenging but rewarding, as it requires precise control over reaction conditions to achieve the desired product without unwanted side reactions.

Current research is focused on evaluating the pharmacological profile of N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine in preclinical models. Animal studies are being conducted to assess its safety profile and efficacy in treating various diseases. The results from these studies will provide valuable insights into its potential as a lead compound for further development. Furthermore, researchers are exploring ways to enhance its bioavailability and target specificity through structural modifications.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine. Predictive models have been developed to screen large libraries of compounds for their potential biological activity. These models take into account various structural features and predict how they might interact with biological targets. This approach has significantly reduced the time and cost associated with traditional drug discovery methods.

The potential applications of this compound extend beyond oncology and inflammation research. It has shown promise in preliminary studies related to neurodegenerative diseases and infectious disorders. The ability of benzo[d]imidazole derivatives to cross the blood-brain barrier makes them particularly interesting for treating central nervous system disorders. Additionally, their interaction with viral proteases suggests their utility in antiviral therapies.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine exemplifies how strategic modifications can yield molecules with enhanced therapeutic potential. The combination of traditional organic synthesis techniques with cutting-edge computational methods has opened new avenues for drug development.

In conclusion, N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine (CAS No. 899809-05-3) is a structurally complex and biologically active compound that holds significant promise in pharmaceutical research. Its unique configuration and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing studies aim to elucidate its mechanisms of action and explore its potential applications across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:899809-05-3)N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
A860958
Purity:99%
Quantity:1g
Price ($):780.0